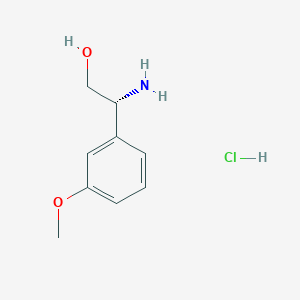

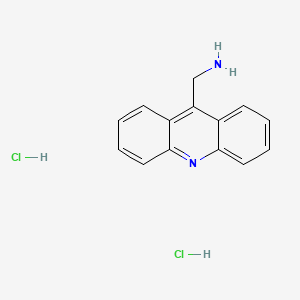

Acridin-9-ylmethanamine dihydrochloride

説明

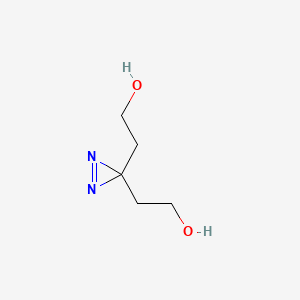

Acridin-9-ylmethanamine dihydrochloride is a chemical compound with the CAS Number: 93716-65-5 . It has a molecular weight of 281.18 and is typically available in solid form . The compound is primarily used for research and development purposes .

Molecular Structure Analysis

The InChI code for Acridin-9-ylmethanamine dihydrochloride is1S/C14H12N2.2ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;;/h1-8H,9,15H2;2*1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

Acridin-9-ylmethanamine dihydrochloride has a molecular weight of 281.18 g/mol . It is typically available in solid form . Unfortunately, the web search results do not provide more detailed physical and chemical properties.科学的研究の応用

Anticancer Therapeutics

Acridine derivatives, including Acridin-9-ylmethanamine dihydrochloride, have been extensively studied as potential anticancer agents. Their mechanism of action primarily involves DNA intercalation , which disrupts DNA replication and transcription in cancer cells . This compound can be further optimized to enhance its therapeutic potency and selectivity, aiming to localize at disease sites effectively.

Alzheimer’s Disease Treatment

Research indicates that acridine compounds may play a role in treating neurodegenerative diseases such as Alzheimer’s. By interacting with DNA and related enzymes, they could potentially influence biological processes that are implicated in the progression of Alzheimer’s disease .

Antimicrobial Agents

Acridin-9-ylmethanamine dihydrochloride has shown promise as an antimicrobial agent. Its structural similarity to acriflavine and proflavine, which are known antibacterial agents, suggests it could be effective against bacterial infections .

Protozoal Infections

The compound’s ability to intercalate DNA makes it a candidate for treating protozoal infections. By disrupting the DNA of protozoa, it could serve as a therapeutic agent for diseases caused by these organisms .

Photophysics and Material Sciences

In the field of photophysics, acridine derivatives are valuable due to their photochemical properties. They can be used in the development of luminescent materials and have applications in creating light-emitting devices .

Biological Imaging

Acridin-9-ylmethanamine dihydrochloride exhibits properties that make it suitable for biological imaging. Its ability to bind to DNA and its fluorescent characteristics allow it to be used as a marker in cell imaging, aiding in the visualization of cellular structures .

Photodynamic Therapy

The compound’s photophysical properties suggest its potential use in photodynamic therapy, a treatment modality for cancer that involves light-sensitive compounds activated by specific wavelengths of light to produce cytotoxic species .

Chemical Biology

In chemical biology, acridine derivatives can be used as molecular probes to study biological systems. Their interactions with DNA and enzymes provide insights into the mechanisms of various biological processes .

Safety and Hazards

The safety data sheet for Acridin-9-ylmethanamine dihydrochloride provides several precautionary statements. For example, it advises to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . It also suggests wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

acridin-9-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.2ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;;/h1-8H,9,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCUQORDWZNCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acridin-9-ylmethanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。